molecular formula C15H18N2O2S B2617199 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 868376-65-2

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B2617199
CAS No.: 868376-65-2
M. Wt: 290.38
InChI Key: BPLDVFVDKUKZMF-NXVVXOECSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the reaction of 3-allyl-4-methoxybenzo[d]thiazol-2(3H)-one with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide can be compared with other benzo[d]thiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-7-13(18)16-15-17(10-5-2)14-11(19-3)8-6-9-12(14)20-15/h5-6,8-9H,2,4,7,10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLDVFVDKUKZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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